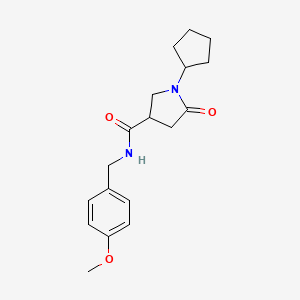![molecular formula C24H22N2O2 B6117831 1,2-dihydro-5-acenaphthylenyl[1-(2-pyridinylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6117831.png)
1,2-dihydro-5-acenaphthylenyl[1-(2-pyridinylcarbonyl)-3-piperidinyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-dihydro-5-acenaphthylenyl[1-(2-pyridinylcarbonyl)-3-piperidinyl]methanone, commonly known as DAPM, is a synthetic compound that has been used for scientific research purposes. DAPM is a potent inhibitor of the dopamine transporter (DAT) and has been studied for its potential therapeutic uses in treating psychiatric disorders such as attention deficit hyperactivity disorder (ADHD) and substance abuse disorders.
Mecanismo De Acción
DAPM works by inhibiting the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By inhibiting the dopamine transporter, DAPM increases the levels of dopamine in the brain, which can improve symptoms of ADHD and reduce drug-seeking behavior in individuals with substance abuse disorders.
Biochemical and Physiological Effects:
DAPM has been found to increase the levels of dopamine in the brain, which can lead to improved attention, focus, and motivation in individuals with ADHD. It has also been found to reduce drug-seeking behavior in individuals with substance abuse disorders by reducing the rewarding effects of drugs of abuse.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DAPM in scientific research is its potent inhibition of the dopamine transporter, which allows for precise manipulation of dopamine levels in the brain. However, one limitation is that DAPM has a short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
Future research on DAPM could focus on developing more stable analogs with longer half-lives, as well as investigating its potential therapeutic uses in other psychiatric disorders such as depression and anxiety. Additionally, research could focus on elucidating the molecular mechanisms underlying DAPM's effects on dopamine signaling in the brain.
Métodos De Síntesis
The synthesis of DAPM involves several steps, including the condensation of 2-pyridinecarboxaldehyde with piperidine, followed by the reduction of the resulting Schiff base with sodium borohydride. The final step involves the cyclization of the resulting compound with acenaphthenequinone.
Aplicaciones Científicas De Investigación
DAPM has been extensively studied for its potential therapeutic uses in treating psychiatric disorders such as ADHD and substance abuse disorders. It has been found to be a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By inhibiting the dopamine transporter, DAPM increases the levels of dopamine in the brain, which can improve symptoms of ADHD and reduce drug-seeking behavior in individuals with substance abuse disorders.
Propiedades
IUPAC Name |
1,2-dihydroacenaphthylen-5-yl-[1-(pyridine-2-carbonyl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c27-23(20-12-11-17-10-9-16-5-3-7-19(20)22(16)17)18-6-4-14-26(15-18)24(28)21-8-1-2-13-25-21/h1-3,5,7-8,11-13,18H,4,6,9-10,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVKYNDYDQQBTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=N2)C(=O)C3=CC=C4CCC5=C4C3=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
amino]methyl}-2-methoxyphenoxy)-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6117749.png)
![3-{3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole](/img/structure/B6117753.png)
![N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]benzamide](/img/structure/B6117765.png)
![3-[2-(ethylthio)ethyl] 6-methyl 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B6117772.png)
![1-(cyclohexylmethyl)-6-oxo-N-[2-(1,3-thiazol-4-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B6117774.png)

![2-[2-({1-[3-(acetylamino)phenyl]ethylidene}hydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B6117783.png)
![6-methyl-4-[(2-phenylethyl)amino]-3-propionyl-2H-pyran-2-one](/img/structure/B6117802.png)

![N-(3-nitrophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6117816.png)



![2-methyl-9-phenyl-7-(2-pyridinylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6117838.png)
